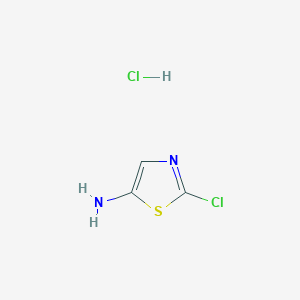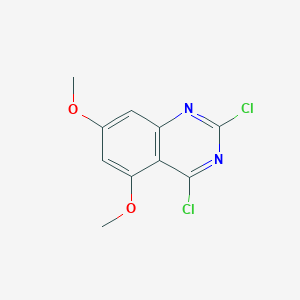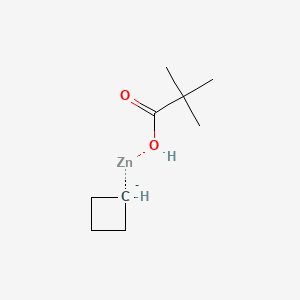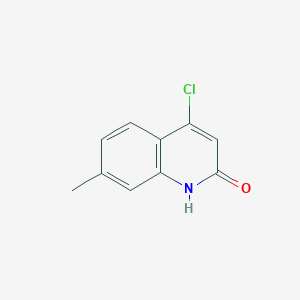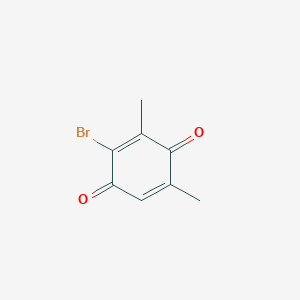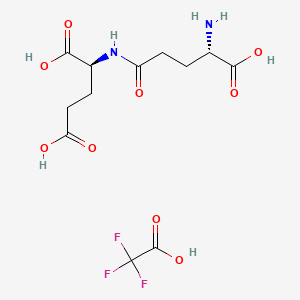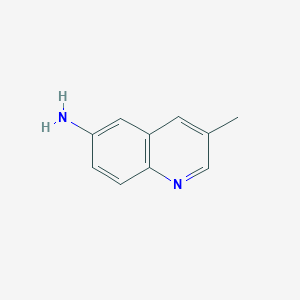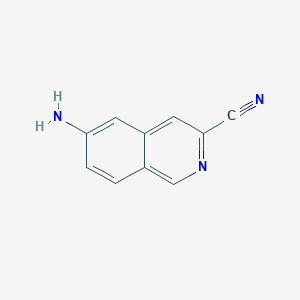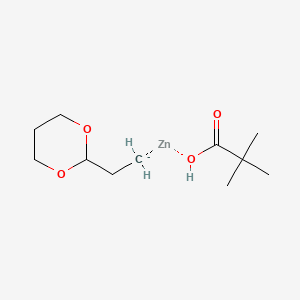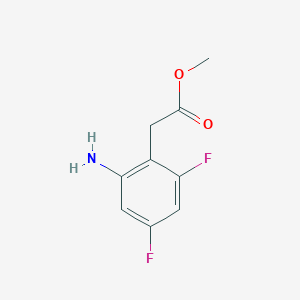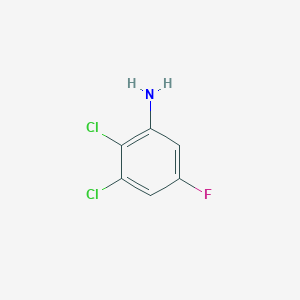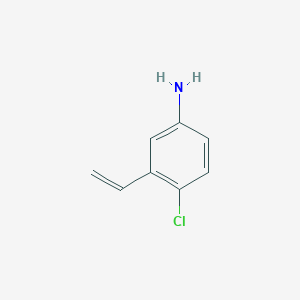
4-Chloro-3-vinylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-vinylaniline is an aromatic amine with the molecular formula C8H8ClN It is characterized by the presence of a chloro group at the fourth position and a vinyl group at the third position on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-vinylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-nitrostyrene with reducing agents such as hydrogen in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in reactors designed to handle the specific requirements of the reduction reaction, including temperature control and efficient mixing of reactants .
化学反应分析
Types of Reactions: 4-Chloro-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the chloro group or the vinyl group, leading to the formation of different aniline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts is frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or Grignard reagents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of various aniline derivatives.
Substitution: Formation of substituted aniline compounds.
科学研究应用
4-Chloro-3-vinylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 4-Chloro-3-vinylaniline involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, forming conductive polymers that can be used in biosensors. The chloro group can participate in substitution reactions, modifying the compound’s properties and enabling its use in various applications .
相似化合物的比较
4-Vinylaniline: Similar structure but lacks the chloro group.
3-Chloroaniline: Similar structure but lacks the vinyl group.
4-Chloroaniline: Similar structure but lacks the vinyl group.
Uniqueness: 4-Chloro-3-vinylaniline is unique due to the presence of both chloro and vinyl groups on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various applications .
属性
分子式 |
C8H8ClN |
|---|---|
分子量 |
153.61 g/mol |
IUPAC 名称 |
4-chloro-3-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
InChI 键 |
XZVSSXBALAJPCZ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=CC(=C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


